molecular formula C9H12N2OS B13202680 6-Methyl-3-(thiophen-2-yl)piperazin-2-one

6-Methyl-3-(thiophen-2-yl)piperazin-2-one

Cat. No.: B13202680
M. Wt: 196.27 g/mol
InChI Key: ABVAHAYDCFVVBG-UHFFFAOYSA-N
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Description

6-Methyl-3-(thiophen-2-yl)piperazin-2-one is a heterocyclic compound that contains a piperazine ring substituted with a methyl group at the 6-position and a thiophene ring at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(thiophen-2-yl)piperazin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-thiophenecarboxylic acid with 1,2-diaminopropane can yield the desired piperazine derivative. The reaction typically requires a catalyst and is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(thiophen-2-yl)piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The compound can be reduced to modify the thiophene ring or the piperazine ring.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkyl halides, or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while substitution reactions can introduce various functional groups onto the thiophene or piperazine rings.

Scientific Research Applications

6-Methyl-3-(thiophen-2-yl)piperazin-2-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: It is used in research to understand its effects on various biological systems, including its antimicrobial and anticancer properties.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(thiophen-2-yl)piperazin-2-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(Thiophen-2-yl)piperazin-2-one: Lacks the methyl group at the 6-position, which may affect its biological activity and chemical properties.

    6-Methylpiperazin-2-one:

Uniqueness

6-Methyl-3-(thiophen-2-yl)piperazin-2-one is unique due to the presence of both the methyl group and the thiophene ring, which contribute to its distinct chemical and biological properties. These structural features may enhance its interactions with biological targets and its potential as a pharmacophore in drug design.

Properties

Molecular Formula

C9H12N2OS

Molecular Weight

196.27 g/mol

IUPAC Name

6-methyl-3-thiophen-2-ylpiperazin-2-one

InChI

InChI=1S/C9H12N2OS/c1-6-5-10-8(9(12)11-6)7-3-2-4-13-7/h2-4,6,8,10H,5H2,1H3,(H,11,12)

InChI Key

ABVAHAYDCFVVBG-UHFFFAOYSA-N

Canonical SMILES

CC1CNC(C(=O)N1)C2=CC=CS2

Origin of Product

United States

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